molecular formula C12H15NO B12313328 (1-Benzofuran-2-ylmethyl)(propyl)amine

(1-Benzofuran-2-ylmethyl)(propyl)amine

Katalognummer: B12313328
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: LKVZANJAUJOWGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Benzofuran-2-ylmethyl)(propyl)amine is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring attached to a propylamine group, making it a unique and interesting compound for scientific research.

Vorbereitungsmethoden

The synthesis of (1-Benzofuran-2-ylmethyl)(propyl)amine can be achieved through several synthetic routes. One common method involves the reaction of benzofuran-2-carbaldehyde with propylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

(1-Benzofuran-2-ylmethyl)(propyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: Reduction of the compound can lead to the formation of benzofuran-2-ylmethylamine.

    Substitution: Substitution reactions can introduce different functional groups onto the benzofuran ring, leading to a variety of derivatives with potentially different biological activities.

Wissenschaftliche Forschungsanwendungen

(1-Benzofuran-2-ylmethyl)(propyl)amine has several scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives. In biology and medicine, the compound is studied for its potential therapeutic effects, including anti-tumor, antibacterial, and antiviral activities. Researchers are also exploring its use as a lead compound for the development of new drugs targeting specific diseases.

In the industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of (1-Benzofuran-2-ylmethyl)(propyl)amine involves its interaction with specific molecular targets and pathways in the body. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth, leading to anti-tumor effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

(1-Benzofuran-2-ylmethyl)(propyl)amine can be compared with other benzofuran derivatives such as benzofuran-2-carboxylic acid, benzofuran-2-ylmethylamine, and benzofuran-2-ylmethanol. These compounds share a similar benzofuran core structure but differ in their functional groups, leading to different biological activities and applications.

    Benzofuran-2-carboxylic acid: Known for its anti-inflammatory and analgesic properties.

    Benzofuran-2-ylmethylamine: Studied for its potential use as an antidepressant.

    Benzofuran-2-ylmethanol: Investigated for its antimicrobial and antioxidant activities.

The uniqueness of this compound lies in its specific combination of the benzofuran ring and propylamine group, which imparts distinct biological activities and makes it a valuable compound for scientific research.

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

N-(1-benzofuran-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C12H15NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,8,13H,2,7,9H2,1H3

InChI-Schlüssel

LKVZANJAUJOWGI-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=CC2=CC=CC=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.